molecular formula C17H13ClN4S B286817 6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286817
M. Wt: 340.8 g/mol
InChI Key: KVRSRLBTFYBONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that this compound may act by modulating the activity of certain receptors, such as GABA-A receptors.
Biochemical and Physiological Effects:
6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to exhibit anticonvulsant activity by modulating the activity of certain receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This compound can be used in various research studies to investigate the mechanisms of action of certain enzymes and receptors. However, one of the main limitations of using this compound is its potential toxicity. This compound should be handled with care and appropriate safety measures should be taken when working with it.

Future Directions

There are several future directions for the research of 6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as an enzyme inhibitor for various enzymes, such as COX-2 and LOX. Another potential direction is to investigate its potential as a modulator of certain receptors, such as GABA-A receptors. Additionally, further studies can be conducted to investigate its potential as an antimicrobial, anti-inflammatory, antitumor, and anticonvulsant agent.

Synthesis Methods

The synthesis of 6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or N,N-dimethylacetamide at a suitable temperature and for a suitable duration. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

6-(3-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. This compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.

properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c1-11-4-2-6-13(8-11)16-19-20-17-22(16)21-15(23-17)10-12-5-3-7-14(18)9-12/h2-9H,10H2,1H3

InChI Key

KVRSRLBTFYBONA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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